4-(2,2,3,3-Tetrafluoropropoxy)aniline
Overview
Description
4-(2,2,3,3-Tetrafluoropropoxy)aniline is an organic compound with the chemical formula C9H9F4NO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a tetrafluoropropoxy group attached to an aniline moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline typically involves the reaction of 4-nitrophenol with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like methanol and catalysts such as iron chloride and activated carbon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetrafluoropropoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group in the precursor compounds.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine hydrate, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include substituted anilines, quinones, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2,2,3,3-Tetrafluoropropoxy)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline: Similar in structure but with a methyl group attached to the aniline ring.
4-(2,2,3,3-tetrafluoropropoxy)phenol: Similar but with a hydroxyl group instead of an amine.
Uniqueness
4-(2,2,3,3-Tetrafluoropropoxy)aniline is unique due to its specific combination of a tetrafluoropropoxy group and an aniline moiety. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMSTXDCCRVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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